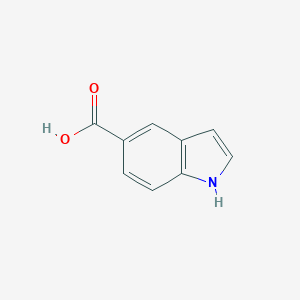

Indole-5-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indole-5-carboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) core, a privileged scaffold in medicinal chemistry, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, with a focus on its role in the Hedgehog signaling pathway.

Chemical Structure and Properties

This compound consists of a bicyclic structure, with a benzene (B151609) ring fused to a pyrrole (B145914) ring, and a carboxylic acid group substituted at the 5-position of the indole ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Light beige to yellow powder | [1] |

| Melting Point | 211-213 °C | [2] |

| Boiling Point | 287.44 °C (estimated) | |

| pKa | 4.40 ± 0.30 (predicted) | [3] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL), dimethyl sulfoxide, and methanol. | [3] |

Note: The boiling point is an estimated value, and the compound may decompose at elevated temperatures. The pKa value is a predicted value and may vary depending on the experimental conditions.

Synthesis of this compound

A general workflow for a Japp-Klingemann Fischer Indole Synthesis is outlined below:

Caption: Generalized workflow for Japp-Klingemann Fischer Indole Synthesis.

Reactivity

The chemical reactivity of this compound is characterized by the functionalities of both the indole ring and the carboxylic acid group.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as:

-

Indole Ring: The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The reactivity of the ring can be influenced by the directing effects of the carboxylic acid group.

Experimental Protocols & Spectral Data

Detailed experimental protocols for the synthesis and characterization of this compound are not consistently available in the public domain. However, general procedures for related compounds can be adapted.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for this compound were not found in the search results, a representative ¹H NMR spectrum would be expected to show signals corresponding to the protons on the indole ring and the carboxylic acid proton. Similarly, a ¹³C NMR spectrum would display resonances for the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Biological Significance and the Hedgehog Signaling Pathway

This compound and its derivatives have garnered significant interest in drug discovery, particularly as modulators of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.

Derivatives of this compound have been investigated as inhibitors of Gli1-mediated transcription, a key downstream event in the Hh pathway.[3]

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade involving several key proteins. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI transcription factors into a repressor form.

In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes that promote cell growth and proliferation.

Caption: The Hedgehog signaling pathway and the point of intervention for this compound derivatives.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward, yet functional, structure provides a foundation for the synthesis of more complex molecules with tailored biological activities. The role of its derivatives as inhibitors of the Hedgehog signaling pathway highlights its importance in the development of novel anticancer therapeutics. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully exploit its potential.

References

- 1. Mutational Analysis of Hedgehog Signaling Pathway Genes in Human Malignant Mesothelioma | PLOS One [journals.plos.org]

- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Indole-5-carboxylic Acid from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic routes for Indole-5-carboxylic acid, a crucial building block in the development of various pharmaceuticals. This document details core synthetic strategies, providing in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

This compound is a key heterocyclic compound widely utilized as a starting material and intermediate in the synthesis of a diverse range of biologically active molecules. Its rigid bicyclic structure and the presence of the carboxylic acid functionality make it an ideal scaffold for designing novel therapeutic agents. This guide will focus on two primary and efficient synthetic methodologies for obtaining this compound from readily available precursors: the Leimgruber-Batcho Indole (B1671886) Synthesis and the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for the preparation of indoles from o-nitrotoluene derivatives.[1][2] To synthesize this compound via this route, a multi-step process is employed, starting from 4-methyl-3-nitrobenzonitrile (B17182). The key steps involve the formation of an enamine, reductive cyclization to form 5-cyanoindole (B20398), and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 5-Cyanoindole from 4-Methyl-3-nitrobenzonitrile [3]

-

Enamine Formation: A solution of 4-methyl-3-nitrobenzonitrile (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (18 L) is heated to 50-55 °C and maintained for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure at a temperature below 50 °C.

-

Reductive Cyclization: The residue is charged with methanol (B129727) (90 L) and acetic acid (61 L). The mixture is cooled to 0 °C, and iron powder is added portion-wise. The reaction mixture is then heated to 50-55 °C for 8 hours, with progress monitored by TLC.

-

Isolation: After completion, the reaction mixture is cooled to room temperature and filtered. The filter cake is washed with methanol. The organic layer is concentrated, and ethyl acetate (B1210297) is added. The mixture is stirred at room temperature for 3 hours to precipitate the product. The solid is collected by filtration, washed with n-hexane, and dried to afford 5-cyanoindole.

Step 2: Hydrolysis of 5-Cyanoindole to this compound

-

Reaction Setup: In a round-bottom flask, 5-cyanoindole is suspended in an aqueous solution of sodium hydroxide.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | CH₂Cl₂, MeOH | 50-55 | 16 | ~96[3] |

| 2 | 5-Cyanoindole | Sodium Hydroxide | Water | Reflux | Varies | High |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds.[4][5] To obtain this compound, 4-hydrazinobenzoic acid is reacted with an appropriate carbonyl compound, typically pyruvic acid, in the presence of an acid catalyst.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid [6]

-

Diazotization: Suspend p-aminobenzoic acid (27.4 g, 0.2 mol) in water (150 mL) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (57.5 mL of 10N HCl, 0.5 mol). A solution of sodium nitrite (B80452) (15 g, 0.2 mol) in water (30 mL) is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 20-30 minutes.

-

Reduction: In a separate beaker, dissolve sodium metabisulfite (B1197395) in water. Slowly add the cold diazonium salt solution to the reducing agent solution. Stir the mixture for 30 minutes.

-

Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Collect the precipitate by filtration and wash with cold water. The crude product can be recrystallized from ethanol (B145695) or hot water.

Step 2: Fischer Indolization of 4-Hydrazinobenzoic Acid with Pyruvic Acid

-

Hydrazone Formation: 4-Hydrazinobenzoic acid and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to form the corresponding phenylhydrazone.

-

Indolization: An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the hydrazone solution.[6] The mixture is heated to induce cyclization and formation of the indole ring.

-

Work-up and Isolation: The reaction mixture is cooled and poured into water or onto ice to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Aminobenzoic Acid | NaNO₂, HCl, Na₂S₂O₅ | Water | 0-5 | ~1-2 | ~82[7] |

| 2 | 4-Hydrazinobenzoic Acid | Pyruvic Acid, Acid Catalyst | Ethanol/Acetic Acid | Elevated | Varies | Moderate to High |

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined two robust and efficient synthetic routes for the preparation of this compound from basic precursors. The Leimgruber-Batcho synthesis offers a high-yielding pathway, particularly suitable for larger-scale production, while the Fischer indole synthesis represents a classic and versatile alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the effective production of this important chemical intermediate. The choice of a specific route will depend on factors such as available starting materials, desired scale, and laboratory capabilities.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Hydrazinobenzoic acid 98 24589-77-3 [sigmaaldrich.com]

- 3. asianpubs.org [asianpubs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

Indole-5-carboxylic Acid: A Comprehensive Technical Guide on its Biological Significance and Natural Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-5-carboxylic acid, a derivative of the heterocyclic compound indole (B1671886), has garnered interest in various scientific disciplines. This technical guide provides an in-depth exploration of its biological roles, natural occurrences, and associated experimental methodologies. While its presence as a plant metabolite and a product of microbial metabolism is established, its endogenous role in mammals is less clear, with evidence suggesting an exogenous origin. This document synthesizes the current understanding of this compound, presenting quantitative data where available, detailing experimental protocols for its analysis, and visualizing relevant biological and experimental pathways.

Introduction

Indole and its derivatives are a ubiquitous class of organic compounds with profound biological activities. They are involved in everything from neurotransmission (e.g., serotonin) to plant growth regulation (e.g., indole-3-acetic acid). This compound, characterized by a carboxylic acid group at the fifth position of the indole ring, has emerged as a molecule of interest due to its presence in certain natural products and its utility as a synthetic precursor for pharmacologically active compounds. This guide aims to provide a detailed overview of its known biological functions and natural sources, catering to the needs of researchers and professionals in drug development.

Biological Role of this compound

The biological significance of this compound is multifaceted, with roles spanning from being a metabolic intermediate to a potential signaling molecule.

Metabolic Intermediate

There are conflicting reports regarding the role of this compound as a metabolic intermediate in mammals. Some literature suggests it may be an intermediate in the biosynthesis of tryptophan and histidine[1]. However, the Human Metabolome Database classifies it as a secondary metabolite and not a naturally occurring human metabolite, suggesting it is primarily obtained from external sources (part of the human exposome), although it has been detected in human blood[2].

In the microbial realm, the bacterium Chromobacterium violaceum has been shown to metabolize tryptophan and 5-hydroxytryptophan (B29612) to produce (5-hydroxy)indole carboxylic acid, indicating a clear role in microbial tryptophan metabolism[2].

Plant Metabolite

This compound is recognized as a plant metabolite[3]. Its presence has been reported in plant species such as Aloe africana and Solanum lycopersicum (tomato)[3]. The precise physiological functions of this compound in these plants are not yet fully elucidated but may be related to defense mechanisms or growth regulation, similar to other indole derivatives.

Potential as a Signaling Molecule

Many indole derivatives are known to act as ligands for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating immune responses, intestinal barrier function, and cellular homeostasis[4][5][6][7]. While the specific interaction of this compound with AHR has not been extensively studied, its structural similarity to other known indole-based AHR ligands suggests it may possess similar activity, representing a potential avenue for future research[4].

Role in Synthetic Chemistry and Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds[8][9]. Notably, it is used as a reactant in the preparation of inhibitors of the Hedgehog signaling pathway, which is a critical target in cancer therapy[8]. This synthetic utility underscores its importance in medicinal chemistry and drug discovery.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily within the plant and microbial kingdoms.

In Plants

In Microorganisms

The bacterium Chromobacterium violaceum is known to produce (5-hydroxy)indole carboxylic acid from tryptophan[2]. This highlights the gut microbiome as a potential source of this compound in humans, contributing to its presence as an exogenous substance.

In Humans

This compound has been detected in human blood[2]. However, it is considered to be of exogenous origin, likely from dietary sources or from the metabolic activity of the gut microbiota[2].

Table 1: Natural Occurrence of this compound

| Kingdom | Organism/Source | Tissue/Fluid | Reference(s) |

| Plantae | Aloe africana | Not specified | [3] |

| Solanum lycopersicum | Not specified | [3] | |

| Bacteria | Chromobacterium violaceum | Culture | [2] |

| Animalia | Homo sapiens | Blood | [2] |

Experimental Protocols

The analysis of this compound in biological matrices typically involves chromatographic separation coupled with sensitive detection methods. Below is a representative protocol for the extraction and quantification of this compound from plant tissue, based on established methods for similar compounds.

Extraction and Quantification of this compound from Plant Tissue

Objective: To extract and quantify this compound from a plant matrix (e.g., tomato fruit) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Plant tissue (e.g., fresh tomato fruit)

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound analytical standard

-

Internal standard (e.g., 13C6-Indole-3-acetic acid)

-

Mortar and pestle

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Refrigerated centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Vortex mixer

-

Nitrogen evaporator

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation and Extraction:

-

Weigh approximately 1 g of fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 15 mL centrifuge tube.

-

Add 5 mL of ice-cold 80% methanol containing 0.1% formic acid and the internal standard.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 1 hour in the dark.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) for Sample Clean-up:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.

-

Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities.

-

Elute the indole compounds with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution and HPLC-MS Analysis:

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

Transfer the reconstituted sample to an HPLC vial.

-

Inject 5-10 µL of the sample onto the HPLC-MS system.

-

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from other isomers and matrix components (e.g., start with 10% B, ramp to 90% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion (m/z): 160.04 (for [M-H]- of this compound).

-

Fragment Ions: To be determined by infusion of the analytical standard.

-

-

-

Quantification:

-

Prepare a calibration curve using the analytical standard of this compound with a constant concentration of the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Hypothetical Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for (5-Hydroxy)this compound from tryptophan in Chromobacterium violaceum, based on the reported metabolic conversion.

Caption: Hypothetical pathway for (5-Hydroxy)this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the analysis of this compound from plant samples.

Caption: Workflow for this compound analysis from plant tissue.

Conclusion

This compound is a molecule with established natural occurrence in plants and microorganisms, and it serves as a valuable precursor in pharmaceutical synthesis. Its biological role, particularly in mammals, appears to be primarily exogenous, stemming from diet and gut microbial activity. While its presence is confirmed in certain species, a significant gap exists in the literature regarding its quantitative levels and specific physiological functions. The potential for this compound to act as a signaling molecule, possibly through the aryl hydrocarbon receptor, warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to pursue the quantification and functional characterization of this intriguing indole derivative, which may unveil new biological activities and therapeutic applications.

References

- 1. This compound | 1670-81-1 | FI01415 | Biosynth [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A ligand for the aryl hydrocarbon receptor isolated from lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic Analysis of Indole-5-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Indole-5-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted) for this compound Solvent: DMSO-d6, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| ~12.5 | Broad Singlet | - | 1H | -COOH |

| ~11.5 | Singlet | - | 1H | N-H |

| ~8.2 | Singlet | - | 1H | H-4 |

| ~7.7 | Doublet | ~8.5 | 1H | H-6 |

| ~7.5 | Doublet | ~8.5 | 1H | H-7 |

| ~7.4 | Triplet | ~2.5 | 1H | H-2 |

| ~6.5 | Triplet | ~2.5 | 1H | H-3 |

Table 2: 13C NMR Spectroscopic Data (Predicted) for this compound Solvent: DMSO-d6

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~138 | C-7a |

| ~130 | C-5 |

| ~127 | C-2 |

| ~125 | C-3a |

| ~122 | C-4 |

| ~120 | C-6 |

| ~112 | C-7 |

| ~102 | C-3 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound is characterized by absorptions corresponding to its key functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3400 | Medium, Sharp | N-H stretch (Indole) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620, ~1460 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid) |

| ~740 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound (Molecular Weight: 161.16 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data (Predicted) for this compound

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]+ (Molecular Ion) |

| 144 | Medium | [M - OH]+ |

| 116 | High | [M - COOH]+ |

| 89 | Medium | [M - COOH - HCN]+ |

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum and identify the chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount of solid this compound (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

-

Background Spectrum: Run a background spectrum of the clean, empty sample holder in the FT-IR spectrometer.

-

Sample Analysis: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum. The typical range is 4000-400 cm-1.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the Solubility and Stability of Indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Indole-5-carboxylic acid, a key building block in pharmaceutical and chemical research. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and drug development. This document compiles available data, outlines relevant experimental protocols, and presents logical workflows for its characterization.

Physicochemical Properties of this compound

This compound is a derivative of indole (B1671886), featuring a carboxylic acid group at the 5-position of the indole ring. This substitution significantly influences its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light beige to yellow powder | [2] |

| Melting Point | 211-213 °C | [2] |

| pKa (Predicted) | 4.40 ± 0.30 | [2] |

Solubility Profile

Qualitative and Semi-Quantitative Solubility

This compound is reported to be soluble in several common organic solvents.

| Solvent | Solubility |

| Ethanol | 50 mg/mL[2][3] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[2][3] |

| Methanol | Soluble[2][3] |

Table 1: Reported solubility of this compound in common organic solvents.

Comparative Solubility Analysis with Structural Isomers

Due to the limited specific quantitative data for this compound, the solubility of its isomers, Indole-2-carboxylic acid and Indole-3-carboxylic acid, can be used as a reasonable proxy to estimate its behavior in a broader range of solvents. The position of the carboxylic acid group on the indole ring can influence solubility due to differences in crystal packing, polarity, and hydrogen bonding capabilities.

The following table presents detailed solubility data for Indole-2-carboxylic acid in various solvents at different temperatures. This data can serve as a valuable guide for solvent selection and for predicting the temperature-dependent solubility trends of this compound.

| Solvent | Temperature (°C) | Mole Fraction (x10³) | Solubility (mg/mL) - Estimated |

| Water | 25 | 0.42 | 0.38 |

| 40 | 0.81 | 0.73 | |

| 55 | 1.48 | 1.34 | |

| Methanol | 25 | 106.8 | 108.4 |

| 40 | 163.2 | 165.7 | |

| 55 | 243.1 | 246.8 | |

| Ethanol | 25 | 78.5 | 83.1 |

| 40 | 120.5 | 127.6 | |

| 55 | 181.2 | 191.9 | |

| 1-Propanol | 25 | 60.1 | 66.1 |

| 40 | 93.2 | 102.5 | |

| 55 | 141.5 | 155.6 | |

| 2-Propanol | 25 | 55.6 | 61.1 |

| 40 | 87.1 | 95.8 | |

| 55 | 133.4 | 146.7 | |

| 1-Butanol | 25 | 48.9 | 55.3 |

| 40 | 77.2 | 87.3 | |

| 55 | 119.5 | 135.1 | |

| Ethyl Acetate | 25 | 39.8 | 46.1 |

| 40 | 63.8 | 73.9 | |

| 55 | 99.7 | 115.5 | |

| Dichloromethane | 25 | 2.1 | 2.9 |

| 40 | 4.3 | 5.9 | |

| 55 | 8.4 | 11.5 | |

| Toluene | 25 | 0.3 | 0.4 |

| 40 | 0.8 | 1.1 | |

| 55 | 2.1 | 2.9 | |

| 1,4-Dioxane | 25 | 21.5 | 24.8 |

| 40 | 36.1 | 41.6 | |

| 55 | 58.9 | 67.9 |

Table 2: Solubility of Indole-2-carboxylic acid in various solvents at different temperatures. The mole fraction data is sourced from a detailed study, and the mg/mL values are estimated based on the mole fraction and solvent densities. This data provides a strong comparative basis for this compound.

Additionally, the solubility of Indole-3-carboxylic acid in DMSO has been reported to be 55 mg/mL.[1]

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and application in chemical synthesis and pharmaceutical formulations. Indole derivatives, in general, are susceptible to degradation under various stress conditions.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, a study on a spiropyran derivative of this compound demonstrated excellent thermal stability, with a 5% weight loss occurring at approximately 250 °C.[3] This suggests that the core this compound structure is likely to be thermally stable under typical laboratory and storage conditions.

Photostability

Indole derivatives are known to be sensitive to light. A study on the photophysics of this compound indicates that it is a photoreactive molecule.[4] Therefore, it is recommended to store the compound protected from light to prevent photodegradation.

pH-Dependent Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions is expected to be pH-dependent. The indole ring is susceptible to degradation under strongly acidic or basic conditions. While specific degradation kinetics for this compound are not available, general knowledge of indole chemistry suggests that the compound may be more stable in the pH range of 4-8.

Oxidative Stability

The electron-rich indole nucleus is susceptible to oxidation. Therefore, this compound should be protected from strong oxidizing agents and stored in a well-sealed container to minimize exposure to atmospheric oxygen.

Experimental Protocols

To obtain precise solubility and stability data for this compound, standardized experimental protocols should be followed.

Kinetic Solubility Assay Protocol

This protocol is designed to determine the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate or filter the contents through a filter plate.

-

Quantification: Transfer the supernatant or filtrate to a new plate and quantify the concentration of the dissolved compound using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectrophotometry against a standard curve.

-

Solubility Calculation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are a key component of a stability-indicating method validation.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid or solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Assess the peak purity of the parent compound.

-

Calculate the mass balance to account for all the material.

-

Identify and characterize any significant degradation products.

-

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule in the classical sense, its structural motif is found in many biologically active compounds that do interact with signaling pathways. The stability and solubility of such compounds are critical for their biological activity. The following diagram illustrates the logical relationship between the physicochemical properties of a compound like this compound and its progression in the drug discovery process.

References

An In-depth Technical Guide to Indole-5-carboxylic acid: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-5-carboxylic acid, a key heterocyclic compound, has emerged as a versatile building block in medicinal chemistry and materials science. While its specific discovery is not prominently documented, its synthesis is rooted in classical indole (B1671886) chemistry developed in the late 19th and early 20th centuries. This guide provides a comprehensive overview of its synthesis, supported by detailed experimental protocols, quantitative data, and an exploration of its role as a precursor in the development of targeted therapeutics.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic placement of a carboxylic acid group at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its solubility and ability to interact with biological targets. This makes this compound a valuable starting material for the synthesis of a diverse array of bioactive molecules. It serves as a crucial intermediate in the development of inhibitors for various signaling pathways, including the Hedgehog pathway, and as a precursor for potential anticancer and anti-inflammatory agents.

Historical Context and Discovery

The precise historical moment of the first synthesis of this compound is not clearly documented in readily available scientific literature. However, its chemical lineage can be traced back to the foundational work on indole synthesis by chemists like Emil Fischer in the 1880s. The development of synthetic routes to various substituted indoles throughout the late 19th and early 20th centuries laid the groundwork for the eventual preparation of this compound. One notable method, the Japp-Klingemann reaction, which provides a route to substituted indoles, has been adapted for the synthesis of indole-5-carboxylic acids, highlighting a historical and methodological connection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light beige to yellow powder | [2] |

| Melting Point | 211-213 °C | [3] |

| Solubility | Soluble in ethanol (B145695) (50 mg/ml), dimethyl sulfoxide, and methanol. | [3] |

| pKa | 4.40 ± 0.30 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods of indole formation. This section details a plausible and commonly referenced approach involving the formation of a substituted indole ester followed by hydrolysis.

Synthesis of Ethyl 2-Methylindole-5-carboxylate

A common precursor to this compound is its ethyl ester. A detailed experimental protocol for the synthesis of a related compound, ethyl 2-methylindole-5-carboxylate, is provided in Organic Syntheses, a highly reputable source for reliable chemical preparations. This procedure can be adapted for the synthesis of the direct precursor to this compound.[4]

Experimental Protocol (Adapted from Gassman and van Bergen) [4]

This synthesis involves a multi-step process starting from ethyl 4-aminobenzoate (B8803810) (Benzocaine).

-

N-Chlorination: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite (B82951) to form the corresponding N-chloroamine.

-

Sulfide Addition and Rearrangement: The N-chloroamine is reacted with a methylthio-2-propanone, followed by a base-induced rearrangement to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate.

-

Desulfurization: The 3-methylthio group is removed by treatment with Raney nickel to afford ethyl 2-methylindole-5-carboxylate.

Quantitative Data for Ethyl 2-methylindole-5-carboxylate Synthesis [4]

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 & 2 | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Ethyl 4-aminobenzoate | 51-70 (recrystallized) | 125.5-127 |

| 3 | Ethyl 2-methylindole-5-carboxylate | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | 93-99 | 140.5-142.0 |

Hydrolysis to this compound

The final step to obtain this compound is the hydrolysis of the corresponding ester.

Experimental Protocol

-

Reaction Setup: A solution of the indole-5-carboxylate ester (e.g., ethyl indole-5-carboxylate) is prepared in a suitable solvent such as a mixture of ethanol and water.

-

Saponification: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the ester solution. The mixture is then heated under reflux for several hours to ensure complete hydrolysis.

-

Acidification and Isolation: After cooling the reaction mixture, it is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available for viewing. | [5] |

| ¹³C NMR | Spectra available for viewing. | [6] |

| FTIR | Characteristic peaks for N-H, C=O, and aromatic C-H stretching. | [7] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. | [5] |

Biological Significance and Role in Signaling Pathways

This compound serves as a versatile scaffold in the design of various biologically active molecules. While it is a known metabolite, its direct role as a signaling molecule is less defined than that of its parent compound, indole. However, its derivatives have been extensively studied as inhibitors of key cellular signaling pathways.

One of the most notable applications is in the development of inhibitors for the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of several types of cancer.

Simplified Hedgehog Signaling Pathway and Inhibition

Caption: Simplified Hedgehog signaling pathway and the point of inhibition by derivatives of this compound.

Derivatives of this compound have been synthesized and shown to act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway. By inhibiting SMO, these compounds can block the downstream signaling cascade, leading to the suppression of cancer cell proliferation and survival.

Conclusion

This compound, a compound with a rich, albeit not fully documented, history, stands as a testament to the enduring importance of the indole nucleus in chemical and biological sciences. Its versatile synthesis and the biological activities of its derivatives, particularly in the context of cancer-related signaling pathways, underscore its significance for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis and a glimpse into its therapeutic potential, encouraging further exploration of this valuable chemical entity.

References

- 1. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Physicochemical Characteristics of 5-Carboxyindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-carboxyindole, a key heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental properties, outline experimental methodologies for their determination, and present its spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of 5-carboxyindole are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 211-213 °C | [1] |

| Boiling Point | 287.44 °C (rough estimate) | [1] |

| pKa (Predicted) | 4.40 ± 0.30 | [1] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL), dimethyl sulfoxide, and methanol (B129727). | [1][2] |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols that can be applied to 5-carboxyindole.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. A common and reliable method for pKa determination is through UV-Vis spectrophotometry.

Protocol: UV-Vis Spectrophotometric pH-Titration

-

Preparation of Stock Solution: A concentrated stock solution of 5-carboxyindole is prepared in a suitable organic solvent, such as methanol or DMSO.

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A small aliquot of the 5-carboxyindole stock solution is added to each buffer solution to a final concentration that gives a measurable absorbance (typically in the micromolar range).

-

UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. For indole (B1671886) derivatives, this is typically between 200-400 nm.[3][4]

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[3]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.[5][6]

Protocol: Shake-Flask Method

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of 5-carboxyindole is dissolved in the water-saturated n-octanol or octanol-saturated water, depending on its anticipated solubility.

-

Partitioning: The solution is then mixed with the other phase in a separatory funnel and shaken for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of 5-carboxyindole in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[5][6]

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as it directly impacts bioavailability. The shake-flask method is also considered the "gold standard" for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of solid 5-carboxyindole is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of 5-carboxyindole in the clear supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Result: The determined concentration represents the thermodynamic aqueous solubility of 5-carboxyindole under the specified conditions.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 5-carboxyindole provides information on the number and chemical environment of the hydrogen atoms in the molecule.[7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.[8]

Experimental Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 5-carboxyindole.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH and -COOH).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[9]

-

Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-carboxyindole, characteristic peaks for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group are expected.[10][11][12]

Experimental Protocol for Solid-State FT-IR (KBr Pellet Method)

-

Sample Grinding: Grind a small amount of 5-carboxyindole (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[13]

-

Pellet Formation: Place the finely ground mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[13]

-

Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The spectrum of 5-carboxyindole is expected to show absorptions characteristic of the indole chromophore.[3][14]

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which 5-carboxyindole is soluble, such as methanol, ethanol, or acetonitrile.

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Sample Dilution: Prepare a series of dilutions from the stock solution to concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using the pure solvent as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined from the spectral data.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as 5-carboxyindole.

Caption: A workflow diagram illustrating the key stages in the physicochemical characterization of 5-carboxyindole.

References

- 1. 1670-81-1 CAS MSDS (Indole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 7. This compound(1670-81-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(1670-81-1) IR Spectrum [m.chemicalbook.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

The Multifaceted Mechanisms of Indole-5-Carboxylic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxylic acid is a heterocyclic organic compound that serves as a pivotal structural motif in a multitude of biologically active molecules. While the parent compound itself is a subject of ongoing research, its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, inflammation, and neuroscience. This technical guide provides an in-depth exploration of the mechanisms of action associated with the this compound scaffold, with a focus on its role in modulating key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in harnessing the therapeutic promise of this versatile chemical entity.

Core Mechanisms of Action

The biological activities of compounds based on the this compound framework are diverse, primarily revolving around the inhibition of key enzymes and the modulation of cellular signaling pathways critical in disease progression. The main areas of impact are in anticancer and anti-inflammatory applications.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of antineoplastic agents. Their mechanisms of action are often centered on the disruption of processes fundamental to cancer cell proliferation, survival, and metastasis.

1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of this compound derivatives function as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and spread.

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are:

-

The PI3K-Akt Pathway: This pathway is central to cell survival and proliferation. Its inhibition by VEGFR-2 blockade leads to decreased cell viability and can induce apoptosis.

-

The PLCγ-PKC-MAPK Pathway: This cascade is involved in cell migration and proliferation. Its disruption contributes to the anti-angiogenic effects of the inhibitors.

Signaling Pathway: VEGFR-2 Inhibition

Methodological & Application

Synthesis of Novel Derivatives from Indole-5-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from Indole-5-carboxylic acid. The methodologies outlined herein are pivotal for the exploration of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and virology.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer and antiviral agents. This document details the synthesis of two primary classes of derivatives: Indole-5-carboxamides and This compound esters . Furthermore, it elucidates the key signaling pathways through which these compounds exert their therapeutic effects.

Synthesis of Indole-5-carboxamide Derivatives

Amide derivatives of this compound are commonly synthesized through a coupling reaction between the carboxylic acid and a primary or secondary amine. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method.

General Experimental Protocol: Amide Coupling using EDC/HOBt

Reaction Scheme:

Materials:

-

This compound

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol (B129727), Ethyl acetate (B1210297), Hexane)

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry CH₂Cl₂.

-

Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes.

-

Amine Addition: To the activated carboxylic acid solution, add a solution of the desired amine (1.1 eq) in dry CH₂Cl₂ dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure indole-5-carboxamide derivative.

-

Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Synthesized Indole-5-carboxamides

| Compound ID | Amine Used | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀) |

| ICA-01 | Benzylamine | 85 | 165-167 | MCF-7: 8.5 µM[1] |

| ICA-02 | 4-Fluoroaniline | 78 | 188-190 | A549: 12.3 µM |

| ICA-03 | Piperidine | 92 | 142-144 | HT-29: 15.1 µM |

| ICA-04 | N-Methylbenzylamine | 81 | 121-123 | Panc-1: 10.2 µM |

Synthesis of this compound Ester Derivatives

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic and widely used approach. This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

General Experimental Protocol: Fischer-Speier Esterification

Reaction Scheme:

Materials:

-

This compound

-

Desired alcohol (e.g., ethanol, methanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Wash the combined organic layers with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by recrystallization or silica gel column chromatography to obtain the pure product.

-

Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Synthesized this compound Esters

| Compound ID | Alcohol Used | Yield (%) | Melting Point (°C) | Biological Activity (EC₅₀) |

| ICE-01 | Methanol | 91 | 148-150 | HCV NS5B: 77 nM[2][3] |

| ICE-02 | Ethanol | 88 | 135-137 | SARS-CoV-2: 6.6 µM[4] |

| ICE-03 | Propanol | 85 | 128-130 | Not Determined |

| ICE-04 | Isopropanol | 82 | 131-133 | Not Determined |

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

Many indole (B1671886) derivatives exhibit potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] These compounds can inhibit key kinases in this pathway, leading to the suppression of cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Antiviral Activity: Targeting the Viral Replication Complex

Certain indole derivatives have shown promising antiviral activity, particularly against RNA viruses, by interfering with the viral replication complex.[2][6] These compounds can inhibit key viral enzymes, such as RNA-dependent RNA polymerase (e.g., NS5B in HCV), thereby halting viral genome replication.

Caption: Inhibition of viral replication by targeting the RdRp.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow, from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation.

Conclusion

The synthetic protocols and biological insights provided in this document offer a foundational framework for the development of novel therapeutic agents derived from this compound. The detailed methodologies and elucidation of key signaling pathways are intended to facilitate further research and accelerate the discovery of new drug candidates.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

Application Notes and Protocols: The Use of Indole-5-carboxylic Acid in Pharmaceutical Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal scaffold in modern drug discovery. Its rigid bicyclic structure, coupled with the reactive carboxylic acid group, provides an ideal starting point for the synthesis of a diverse array of therapeutic agents. The indole (B1671886) nucleus is a common feature in many biologically active natural products and approved pharmaceuticals, highlighting its importance as a "privileged structure" in medicinal chemistry. This document provides detailed application notes and experimental protocols for leveraging this compound in the design and development of novel pharmaceutical drugs, with a particular focus on anticancer agents.

Applications in Drug Design

This compound and its derivatives have demonstrated significant potential across various therapeutic areas. The indole scaffold can interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid moiety at the 5-position offers a convenient handle for chemical modification, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Key therapeutic areas where this compound derivatives have shown promise include:

-

Oncology: As inhibitors of protein kinases, topoisomerases, and modulators of key signaling pathways involved in cancer progression.[1][2][3]

-

Central Nervous System (CNS) Disorders: In the development of antidepressants and ligands for dopamine (B1211576) receptors.[4]

-

Infectious Diseases: As a scaffold for antiviral and antibacterial agents.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of indole compounds, demonstrating the potential of this scaffold in anticancer drug design.

Table 1: Cytotoxic Activity of 5-Nitroindole Derivatives [5]

| Compound | Cell Line | Assay Type | Activity Measurement | Value |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HL-60(TB) | SRB | log10(GI50) | -6.30 |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | MOLT-4 | SRB | log10(GI50) | -6.18 |

Table 2: Antiproliferative Activity of Indole Alkaloids [2]

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 3,5-Diprenyl indole 35 | MIA PaCa-2 | MTT | 9.5 ± 2.2 |

| Indole-3-carbinol 26 | H1299 | MTT | 449.5 |

| Evodiamine 37 | HepG2 | MTT | ~1 |

| Evodiamine 37 | SMMC-7721 | MTT | ~1 |

| Flavopereirine 33 | SW480 | MTT | 15.33 |

| Flavopereirine 33 | SW620 | MTT | 10.52 |

| Flavopereirine 33 | DLD1 | MTT | 10.76 |

| Flavopereirine 33 | HCT116 | MTT | 8.15 |

| Flavopereirine 33 | HT29 | MTT | 9.58 |

Table 3: Cytotoxic Activity of Ursolic Acid Indole Derivatives [6]

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 5f | SMMC-7721 | MTT | 0.56 ± 0.08 |

| 5f | HepG2 | MTT | 0.91 ± 0.13 |